

An In-depth Technical Guide to the Biological Activity of N-0861 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	N-0861 racemate				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-0861, chemically known as (±)-N⁶-endonorbornan-2-yl-9-methyladenine, is a potent and selective antagonist of the A₁ adenosine receptor. This technical guide provides a comprehensive overview of the biological activity of the **N-0861 racemate** and its individual enantiomers. It includes a detailed summary of its binding affinity and selectivity profile, an examination of its functional antagonism in various experimental models, and an elucidation of the underlying signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, particularly those focused on adenosinergic signaling.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A_1 , A_{2a} , A_{2e} , and A_3 . The A_1 adenosine receptor, in particular, is a key modulator of cardiovascular, neural, and renal function. Its activation typically leads to inhibitory effects, such as a decrease in heart rate and neurotransmitter release. Consequently, selective antagonists of the A_1 receptor, such as N-0861, are valuable pharmacological tools for investigating the physiological roles of this receptor and hold therapeutic potential for various pathological conditions. N-0861 is a non-xanthine derivative that has demonstrated high affinity and selectivity for the A_1 adenosine receptor, making it a subject of significant research interest.



Binding Affinity and Selectivity Profile

The affinity of **N-0861 racemate** and its enantiomers for adenosine receptor subtypes has been characterized through radioligand binding assays. These studies are crucial for defining the compound's potency and selectivity.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA₂/pKB) of **N-0861 racemate** and its individual enantiomers, WRC-0006 (+) and WRC-0007 (-), at various adenosine receptor subtypes.

Table 1: Adenosine Receptor Binding Affinities (Ki in μ M) of **N-0861 Racemate** and its Enantiomers

Compound	A1 (Guinea Pig Atria)	A1 (Human Atria)	A ₂ (Guinea Pig Aorta)
N-0861 (racemate)	0.62	0.7	~26.9 (calculated from pKB)
WRC-0006 (+)	-	-	-
WRC-0007 (-)	-	-	-

Data compiled from available literature. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (pKB) of N-0861 and its Enantiomers in Guinea Pig Tissues



Compound	A ₁ (Left Atrium - Inotropy)	A ₁ (Right Atrium - Chronotropy)	A² (Aorta - Relaxation)	Selectivity (A ₁ /A ₂)
N-0861 (racemate)	6.24	6.29	4.57	~47-fold
WRC-0006 (+)	5.86	-	4.81	~11-fold
WRC-0007 (-)	6.51	-	4.52	~98-fold

The pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates greater antagonist potency.

Functional Activity

N-0861 acts as a competitive and reversible antagonist at the A₁ adenosine receptor. Its functional effects have been demonstrated in various in vitro and in vivo models.

In Vitro Studies

In isolated guinea pig hearts, N-0861 has been shown to competitively and reversibly antagonize the negative dromotropic effects (slowing of atrioventricular conduction) induced by adenosine.[1] It specifically blocks the A₁ receptor-mediated prolongation of the stimulus-to-His bundle interval without affecting similar effects caused by other agents like carbachol, verapamil, or hypothermia, demonstrating its specificity.[1] Furthermore, N-0861 does not attenuate the A₂ receptor-mediated decrease in coronary perfusion pressure, highlighting its selectivity for the A₁ subtype.[1]

Studies on isolated guinea pig atria have further detailed the functional antagonism of N-0861. It effectively antagonizes the negative inotropic (force of contraction) and chronotropic (heart rate) responses induced by the adenosine receptor agonist NECA.[2]

In Vivo Studies

In human studies, N-0861 has been shown to be an effective and selective A₁ adenosine receptor antagonist.[3] It significantly attenuates adenosine-induced chest pain and the negative dromotropic effects on the heart.[3] In a canine model of pharmacologic stress



imaging, pretreatment with N-0861 did not negatively impact the A₂ receptor-mediated coronary vasodilation, further confirming its selectivity in a whole-animal model.

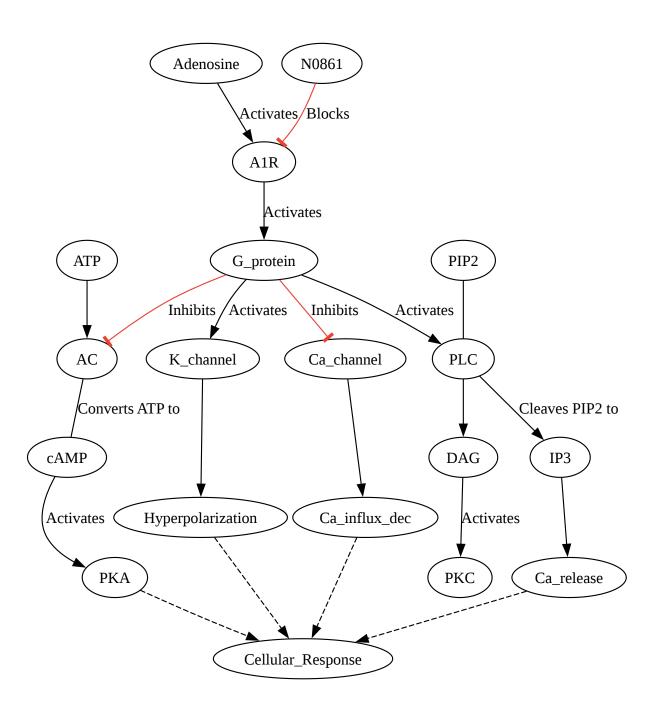
Signaling Pathways

The A₁ adenosine receptor is primarily coupled to the inhibitory G protein, Gi/o. Antagonism of this receptor by N-0861 prevents the downstream signaling cascades initiated by adenosine binding.

A1 Adenosine Receptor Signaling

Upon activation by an agonist, the A₁ receptor-coupled Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit voltage-gated Ca²⁺ channels. Another potential pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.





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Experimental Protocols



Radioligand Binding Assay for A₁ Adenosine Receptors

This protocol is a generalized procedure based on common practices for determining the binding affinity of compounds to the A₁ adenosine receptor.

- Membrane Preparation:
 - Tissues rich in A₁ receptors (e.g., guinea pig or human atrial tissue, bovine brain cortex) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
 - The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
 - The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
- · Binding Assay:
 - \circ The assay is typically performed in a final volume of 250 μL in a buffer containing 50 mM Tris-HCl (pH 7.4).
 - Membrane protein (10-100 μg) is incubated with a fixed concentration of the radioligand,
 [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a selective A₁ antagonist. The concentration of the radioligand is typically near its Kd value.
 - A range of concentrations of the competing ligand (N-0861) is added to displace the radioligand.
 - Non-specific binding is determined in the presence of a high concentration of a nonlabeled A₁-selective ligand (e.g., 1 μM DPCPX).
 - The mixture is incubated at 25°C for 60-120 minutes to reach equilibrium.
- Separation and Counting:





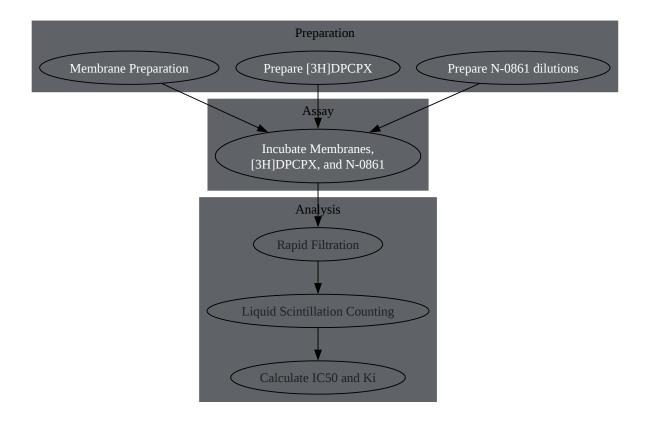


- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
- The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.

• Data Analysis:

- The IC₅₀ value (the concentration of N-0861 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Isolated Guinea Pig Atria Functional Assay

This protocol describes a method to assess the functional antagonist activity of N-0861 on the negative inotropic and chronotropic effects of adenosine in isolated guinea pig atria.

- Tissue Preparation:
 - Male guinea pigs are euthanized by a humane method.
 - The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.



- The atria are dissected free from the ventricles. The left atrium is used to measure inotropic effects, and the spontaneously beating right atrium is used for chronotropic effects.
- The atria are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.
- The left atrium is electrically stimulated at a fixed frequency (e.g., 1 Hz).
- The developed tension (inotropic response) of the left atrium and the spontaneous contraction rate (chronotropic response) of the right atrium are recorded using isometric force transducers.

Experimental Procedure:

- The tissues are allowed to equilibrate for at least 60 minutes.
- A cumulative concentration-response curve to an A₁ adenosine receptor agonist (e.g., NECA) is generated to establish a baseline response.
- The tissues are washed to remove the agonist.
- The atria are then incubated with a fixed concentration of N-0861 for a predetermined period (e.g., 30-60 minutes).
- A second cumulative concentration-response curve to the same agonist is then generated in the presence of N-0861.

Data Analysis:

- The magnitude of the rightward shift of the agonist concentration-response curve in the presence of N-0861 is used to determine its antagonist potency.
- The pA₂ or pKB value is calculated using a Schild plot analysis. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Conclusion



N-0861 racemate is a well-characterized, potent, and selective competitive antagonist of the A₁ adenosine receptor. Its biological activity has been demonstrated through comprehensive binding and functional studies. The (-)-enantiomer, WRC-0007, appears to be the more potent eutomer for A₁ receptor antagonism. The detailed experimental protocols and an understanding of the A₁ receptor signaling pathway provided in this guide offer a solid foundation for researchers utilizing N-0861 as a pharmacological tool. Further investigation into its selectivity against A_{2e} and A₃ receptor subtypes would provide a more complete profile of this valuable research compound. The data presented herein underscore the utility of N-0861 in elucidating the physiological and pathophysiological roles of the A₁ adenosine receptor.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Activity of N-0861 Racemate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2888030#biological-activity-of-n-0861-racemate]

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